molecular formula C10H18N2O2 B2741672 tert-Butyl 3-cyanopropylmethylcarbamate CAS No. 1379225-92-9

tert-Butyl 3-cyanopropylmethylcarbamate

Cat. No.: B2741672
CAS No.: 1379225-92-9
M. Wt: 198.266
InChI Key: GSLUENRBHZHLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-cyanopropylmethylcarbamate is an organic compound with the molecular formula C10H18N2O2. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a methylcarbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-cyanopropylmethylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-cyanopropylmethylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyanopropylmethylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Scientific Research Applications

tert-Butyl 3-cyanopropylmethylcarbamate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-cyanopropylmethylcarbamate include:

Uniqueness

This compound is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to act as a protecting group for amines and its stability under various conditions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-cyanopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLUENRBHZHLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.